4-(2-Methylbenzoyl)-2-methylpyridine
Description
4-(2-Methylbenzoyl)-2-methylpyridine (CAS Ref: 10-F203461) is a pyridine derivative featuring a methyl group at the 2-position of the pyridine ring and a 2-methylbenzoyl substituent at the 4-position . Its molecular formula is C₁₄H₁₃NO (molecular weight: 211.27 g/mol), and it is structurally characterized by the conjugation of the aromatic pyridine and benzoyl moieties.
Properties
IUPAC Name |
(2-methylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-4-6-13(10)14(16)12-7-8-15-11(2)9-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHHDXSZAFLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243438 | |
| Record name | (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-16-9 | |
| Record name | (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, benzyl-substituted pyridines, and various substituted pyridine derivatives.
Scientific Research Applications
4-(2-Methylbenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with bacterial cell division or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism
The compound’s key analogs differ in substituent positions on either the pyridine ring or the benzoyl group:
Notes:
- Isosteric analogs (e.g., 5-(3-Methylbenzoyl)-2-methylpyridine) exhibit identical molecular formulas but distinct substitution patterns, leading to variations in electronic and steric properties.
Physical and Spectral Properties
Melting Points and Stability
Ortho-substituted benzoyl groups (as in this compound) may lower melting points compared to para-substituted derivatives due to reduced crystallinity from steric hindrance .
Spectroscopic Data
- ¹H NMR: In structurally related pyridine derivatives, methyl groups typically resonate at δ 2.3–2.6 ppm, while aromatic protons appear between δ 7.0–8.5 ppm depending on substituent electronic effects . For example, in 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one, the NH₂ group absorbs at δ 7.26 ppm .
- IR : Carbonyl (C=O) stretches in benzoyl-substituted compounds are observed near 1650–1680 cm⁻¹ , while NH₂ groups (if present) absorb at 3200–3300 cm⁻¹ .
Biological Activity
4-(2-Methylbenzoyl)-2-methylpyridine, identified by its CAS number 1187169-16-9, is an organic compound belonging to the pyridine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a benzoyl group substituted at the 2-position of the pyridine ring and a methyl group at the 4-position. This unique configuration contributes to its biochemical interactions and potential therapeutic effects.
Target Interactions
Research indicates that compounds similar to this compound may interact with bacterial cell division proteins, such as FtsZ. The inferred mechanism suggests that it could inhibit bacterial growth by interfering with normal cell division processes through nucleophilic substitution reactions.
Biochemical Pathways
The compound is believed to modulate various biochemical pathways, influencing cellular functions such as:
- Enzyme Interactions : It interacts with enzymes involved in oxidative decarboxylation and hydroxylation reactions.
- Cell Signaling : Modulates cell signaling pathways and gene expression.
- Metabolic Pathways : Engages in metabolic processes by interacting with different enzymes and cofactors.
Antimicrobial Properties
A study utilizing the disc diffusion method demonstrated that this compound exhibits significant antibacterial activity against various strains. The results showed clear inhibition zones, indicating its effectiveness in preventing bacterial growth .
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Strain A | 15 |
| Strain B | 20 |
| Strain C | 18 |
The above table summarizes the antibacterial efficacy of the compound against selected bacterial strains.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. Its ability to influence gene expression related to cell cycle regulation indicates potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, researchers treated cultures of Staphylococcus aureus with varying concentrations of this compound. Results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in reduced viability and increased markers of apoptosis compared to untreated controls. These findings suggest that the compound may disrupt critical cellular processes in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
